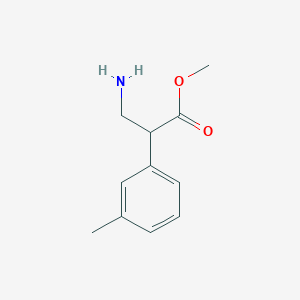

Methyl 3-amino-2-(3-methylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-2-(3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and contains an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(3-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of this compound hydrochloride with appropriate reagents under controlled conditions . The reaction typically requires a nitrogen atmosphere and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 3-amino-2-(3-methylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the methylphenyl group play crucial roles in its binding to target molecules, influencing various biochemical processes . Detailed studies are required to fully elucidate the pathways involved and the effects exerted by this compound.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-2-(4-methylphenyl)propanoate: Similar in structure but with a different position of the methyl group.

Methyl 2-amino-3-(4-methylphenyl)propanoate: Another similar compound with variations in the position of functional groups.

Uniqueness

Methyl 3-amino-2-(3-methylphenyl)propanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Biological Activity

Methyl 3-amino-2-(3-methylphenyl)propanoate, a compound with the empirical formula C₁₂H₁₈ClNO₂ and a molecular weight of approximately 229.70 g/mol, has garnered attention in various fields, particularly medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to neurotransmitter receptors, potentially modulating their activity. This modulation can lead to physiological effects relevant to its proposed applications in treating central nervous system disorders and other conditions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

- Neurotransmitter Modulation : Studies suggest that the compound interacts with neurotransmitter receptors, which may have implications for treating neurological disorders.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in infection treatment.

- Pharmacological Potential : Its structural characteristics make it a candidate for drug development targeting various biological pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 3-amino-2-(2-methylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Similar amino and ester functionalities | Different alkyl group affecting solubility |

| Methyl 3-amino-2-(4-methylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Variation in phenyl substitution | Potentially different biological activity |

| Benzyl 3-amino-2-(3-methylphenyl)propanoate | C₁₃H₁₉ClNO₂ | Contains a benzyl group instead of methyl | Altered lipophilicity influencing absorption |

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Case Studies and Research Findings

- Neuropharmacological Studies : Research has shown that compounds structurally similar to this compound exhibit varying degrees of affinity for neurotransmitter receptors. For instance, studies involving binding assays have indicated that modifications in the phenyl substituent can significantly alter receptor binding affinity and subsequent biological effects .

- Antimicrobial Activity Evaluation : Derivatives of this compound were tested against various microbial strains, revealing promising antimicrobial properties that suggest potential therapeutic applications in treating infections.

- Toxicological Assessments : Preliminary toxicological evaluations indicate that while some derivatives may exhibit toxicity (e.g., hepatotoxicity), others show favorable profiles regarding mutagenicity and skin irritation . These findings are crucial for assessing safety in pharmaceutical development.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-amino-2-(3-methylphenyl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 |

InChI Key |

HBLWDKGDTYZMAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.